[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid
[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid
Brand Name:
Vulcanchem
CAS No.:
120164-73-0
VCID:
VC20860844
InChI:
InChI=1S/C12H12N2O4S/c1-4-5(2)8(15)6(3)9-7(4)13-12(19-9)14-10(16)11(17)18/h15H,1-3H3,(H,17,18)(H,13,14,16)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C
Molecular Formula:
C12H12N2O4S
Molecular Weight:
280.3 g/mol
[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid
CAS No.: 120164-73-0
Cat. No.: VC20860844
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120164-73-0 |
|---|---|
| Molecular Formula | C12H12N2O4S |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | 2-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid |
| Standard InChI | InChI=1S/C12H12N2O4S/c1-4-5(2)8(15)6(3)9-7(4)13-12(19-9)14-10(16)11(17)18/h15H,1-3H3,(H,17,18)(H,13,14,16) |
| Standard InChI Key | YYLXFUDFTVHLKG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator